Human Protein Kinase CK2 Inhibition and Validated Cellular Permeability
Bikaverin is a potent inhibitor of human protein kinase CK2 (IC50 = 1.24 µM), a target in clinical development for cancer. Crucially, its efficacy is supported by validated cell permeability. In a Caco-2 assay, bikaverin demonstrated high permeability with an apparent permeability coefficient (Papp) of 4.46 × 10⁻⁶ cm/s [1]. This differentiates it from other potential CK2 inhibitors lacking such demonstrated cellular access, and from co-occurring Fusarium mycotoxins like beauvericin or aurofusarin, which do not share this primary molecular target .
| Evidence Dimension | CK2 Inhibition (IC50) & Cell Permeability (Papp) |
|---|---|
| Target Compound Data | IC50 = 1.24 µM; Papp = 4.46 × 10⁻⁶ cm/s |
| Comparator Or Baseline | Beauvericin, Aurofusarin, Moniliformin, etc. (CK2 inhibition not reported/primary target differs) |
| Quantified Difference | N/A (Class-level functional difference) |
| Conditions | CK2 holoenzyme assay; Caco-2 cell monolayer permeability assay |
Why This Matters
Procurement for cancer research focused on CK2 inhibition is justified by a defined IC50 and proven cell permeability, ensuring the compound reaches its intracellular target, a key differentiator from untested alternatives.
- [1] Haidar, S., Birus, R., Laitinen, T., Poso, A., Aichele, D., Hielscher, J., & Jose, J. (2019). In Vitro and In Silico Evaluation of Bikaverin as a Potent Inhibitor of Human Protein Kinase CK2. Molecules, 24(7), 1380. View Source
